2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride
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Overview
Description
2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride is a chemical compound with the molecular formula C11H14N2·HCl. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their various biologically vital properties and play a crucial role in cell biology .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would require further investigation.
Result of Action
Some indole derivatives have shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo
Preparation Methods
The synthesis of 2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride involves several steps. One common method includes the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the preparation of indole derivatives often involves the use of catalysts such as sulfuric acid or microwave irradiation to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amine derivatives .
Scientific Research Applications
2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anticancer and antimicrobial properties. In medicine, it is investigated for its potential therapeutic effects. Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride can be compared with other similar compounds, such as 2,3-dihydro-1H-indol-5-ylmethylamine and 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2,3,4-trimethyl-1H-indol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-6-8(3)13-10-5-4-9(12)7(2)11(6)10;/h4-5,13H,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUIPYAIRGIGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=C(C=C2)N)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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